2-Thiopheneacetic acid, 5-benzamido-4-carboxy-3-methyl-

Beschreibung

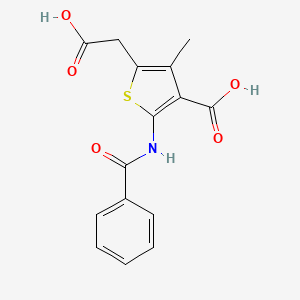

2-Thiopheneacetic acid, 5-benzamido-4-carboxy-3-methyl-, is a heterocyclic amide derivative synthesized from 2-thiopheneacetic acid. Its structure features a thiophene core substituted with a benzamido group at position 5, a carboxylic acid at position 4, and a methyl group at position 2. This compound is synthesized via a two-step process: (1) activation of 2-thiopheneacetic acid with thionyl chloride to form 2-thiopheneacetyl chloride, followed by (2) aminolysis with heterocyclic amines under basic conditions .

Eigenschaften

CAS-Nummer |

105522-85-8 |

|---|---|

Molekularformel |

C15H13NO5S |

Molekulargewicht |

319.3 g/mol |

IUPAC-Name |

2-benzamido-5-(carboxymethyl)-4-methylthiophene-3-carboxylic acid |

InChI |

InChI=1S/C15H13NO5S/c1-8-10(7-11(17)18)22-14(12(8)15(20)21)16-13(19)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,16,19)(H,17,18)(H,20,21) |

InChI-Schlüssel |

HYGZYOLPBRGOMB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(SC(=C1C(=O)O)NC(=O)C2=CC=CC=C2)CC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Electrophilic Substitution on the Thiophene Ring

The synthesis begins with functionalization of the thiophene backbone. In one approach, thiophene undergoes chlorination using tert-butyl hypochlorite in carbon tetrachloride at -15°C to -5°C, yielding 2-chlorothiophene with >98% purity. Subsequent iodination with sodium iodide in acetone/tetrahydrofuran (3:1 v/v) at 20–30°C produces 2-iodothiophene, a critical intermediate for cross-coupling reactions. Alternative routes employ formaldehyde and hydrogen chloride gas to generate 2-chloromethyl thiophene, which is further cyanated with trimethylsilyl cyanide under fluorinated quaternary ammonium salt catalysis.

Introduction of the Acetic Acid Side Chain

The acetic acid moiety is introduced via malonate condensation. For example, 2-iodothiophene reacts with diethyl malonate and 2,6-lutidine in tetrahydrofuran (THF) under UV light (254 nm), forming 2-(2-thienyl)diethyl malonate. Saponification with hexadecylpyridinium chloride and 32% sodium hydroxide, followed by acidification with HCl, yields 2-thiopheneacetic acid with a two-step yield of 80–90%.

Benzamido and Carboxy Group Installation

The benzamido group is introduced via Schotten-Baumann acylation. In a representative procedure, 2-thiopheneacetic acid is treated with thionyl chloride to form the acid chloride, which reacts with benzamide derivatives in anhydrous acetone. Carboxylation is achieved through nitrile hydrolysis or direct oxidation of methyl groups using KMnO₄ under acidic conditions.

Industrial-Scale Methodologies

Catalytic Optimization

Industrial protocols emphasize catalyst selection to minimize side reactions. For instance, fluorinated quaternary ammonium salts (e.g., cetyltrimethylammonium chloride) enhance the cyanide displacement reaction efficiency in 2-chloromethyl thiophene conversion to 2-thiophene acetonitrile, achieving 85–90% yields. Similarly, bentonite and triethylamine co-catalyze the oxidation of 2-thiophene ethanol to 2-thiopheneacetic acid with 96.5% yield under oxygen flow.

Solvent and Temperature Control

Critical steps employ solvent systems to stabilize intermediates. The iodination of 2-chlorothiophene in acetone/THF (3:1) prevents polysubstitution, while refluxing in toluene during saponification ensures complete hydrolysis of malonate esters. Temperature gradients are tightly controlled, such as maintaining -10°C during crystallization to isolate high-purity 2-thiopheneacetic acid.

Analytical Characterization

Spectroscopic Confirmation

Purity and Yield Data

Challenges and Mitigation

Regioselectivity in Substitution

Competing substitution at the 3- and 5-positions of thiophene is mitigated by steric hindrance. Using bulky bases like 2,6-lutidine directs electrophiles to the 2-position.

Byproduct Formation

Over-oxidation during carboxylation is minimized by employing nitric acid in ethanol, which selectively oxidizes methyl groups without degrading the thiophene ring.

Emerging Techniques

Recent advances include flow chemistry for continuous production of 2-thiophene acetonitrile, reducing reaction times from 8 hours to 2 hours. Enzymatic hydrolysis using lipases is also explored to replace harsh acid/base conditions, improving environmental sustainability .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Thiophenessigsäure, 5-Benzamido-4-carboxy-3-methyl-, kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu verändern, wodurch möglicherweise ihre Reaktivität und Eigenschaften verändert werden.

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden häufig verwendet.

Substitution: Reagenzien wie Halogene (z. B. Chlor, Brom) und Nucleophile (z. B. Amine, Alkohole) werden unter verschiedenen Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Die Produkte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise könnte Oxidation zu Carbonsäuren oder Ketonen führen, während Reduktion zu Alkoholen oder Aminen führen könnte. Substitutionsreaktionen können eine Vielzahl von funktionellen Gruppen einführen, was zu verschiedenen Derivaten führt.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enables the creation of derivatives with tailored properties.

| Reaction Type | Description |

|---|---|

| Oxidation | Converts to carboxylic acids or ketones. |

| Reduction | Produces alcohols or amines. |

| Substitution | Introduces diverse functional groups. |

Biology

In biological research, derivatives of 2-thiopheneacetic acid have shown potential biological activity , making them candidates for drug development. The compound's interaction with biological targets can modulate enzyme activity and cellular signaling pathways.

Case Study: Antiviral Activity

Recent studies have indicated that thiophene derivatives can inhibit viral entry mechanisms, particularly against the Ebola virus. For instance, certain derivatives demonstrated effective binding to viral glycoproteins, suggesting their use as antiviral agents .

Medicine

The compound has potential therapeutic applications in treating various diseases due to its anti-inflammatory, antimicrobial, and anticancer properties. Research indicates that it may interact with specific molecular targets involved in disease pathways.

| Therapeutic Area | Potential Application |

|---|---|

| Anti-inflammatory | Modulation of inflammatory pathways. |

| Antimicrobial | Inhibition of bacterial growth. |

| Anticancer | Interference with cancer cell proliferation. |

Case Study: Anticancer Efficacy

In vitro studies have shown that certain thiophene derivatives exhibit potent antiproliferative activity against cancer cell lines, with IC50 values significantly lower than established chemotherapeutics .

Industry

The compound is utilized in the development of advanced materials such as polymers and electronic components due to its stability and reactivity. Its unique properties facilitate the creation of materials with enhanced performance characteristics.

Wirkmechanismus

The mechanism by which 2-Thiopheneacetic acid, 5-benzamido-4-carboxy-3-methyl- exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Biological Activity: Demonstrates potent antimicrobial activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), outperforming standard antibiotics like ampicillin in some cases .

Comparison with Similar Compounds

Structural Analogues and Their Activities

The following table summarizes structural analogs and their biological/chemical properties:

Functional Group Impact on Activity

- Benzamido Group : Introduces aromaticity and hydrogen-bonding capacity, enhancing interactions with bacterial enzymes .

- Carboxylic Acid : Increases polarity, improving solubility and enabling ionic interactions in biological systems .

Compounds lacking these groups (e.g., 3-thiopheneacetic acid) show reduced activity, emphasizing the necessity of these substituents .

Biologische Aktivität

2-Thiopheneacetic acid, 5-benzamido-4-carboxy-3-methyl- is a complex organic compound notable for its unique combination of functional groups, which include a thiophene ring, an acetic acid moiety, and a benzamido group. This structural diversity contributes to its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Antimicrobial Activity

Research has demonstrated that derivatives of thiophene-based compounds exhibit significant antimicrobial properties. For instance, studies have shown that various thiophene derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds derived from 2-thiopheneacetic acid have been tested for their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicate that certain derivatives exhibit higher antibacterial activity than standard antibiotics like ampicillin and amoxicillin .

Table 1: Antibacterial Activity of Thiophene Derivatives

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| 2-Thiopheneacetic acid | 83.3% inhibition | 64.0% inhibition |

| 5-Benzamido derivative | 82.6% inhibition | 86.9% inhibition |

| Ampicillin | Standard control | Standard control |

Antioxidant Properties

In addition to antimicrobial activity, studies have evaluated the antioxidant properties of thiophene derivatives. For example, the antioxidant activity was assessed using the ABTS method, where certain amino thiophene derivatives showed significant inhibition rates comparable to ascorbic acid . This suggests that these compounds may protect against oxidative stress, which is linked to various diseases.

The biological activity of 2-thiopheneacetic acid derivatives is believed to be mediated through several mechanisms:

- Enzyme Inhibition : Some compounds have been identified as inhibitors of mPGES-1, an enzyme involved in the biosynthesis of prostaglandin E2 (PGE2), which plays a role in inflammation and cancer progression .

- Receptor Interaction : The compounds may interact with specific biological receptors or enzymes, modulating their activity and influencing cellular signaling pathways.

Case Studies

- Antimicrobial Evaluation : A study on newly synthesized thiophene carboxylic acid thioureides demonstrated potent antibacterial effects against multiple bacterial strains. The minimum inhibitory concentrations (MIC) were determined, revealing that certain derivatives had superior activity compared to traditional antibiotics .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of thiophene derivatives with various proteins involved in disease pathways. Compounds showed promising interactions with target proteins, suggesting potential therapeutic applications in drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-benzamido-4-carboxy-3-methyl-2-thiopheneacetic acid?

- Methodological Answer : The synthesis typically involves multi-step reactions. First, functionalize the thiophene ring via electrophilic substitution (e.g., bromination at the 5-position, as seen in analogous thiophene derivatives ). Introduce the benzamido group using coupling reagents like EDCI/HOBT for amide bond formation, ensuring regioselectivity . Carboxylation at the 4-position may require protecting group strategies (e.g., esterification followed by hydrolysis) to prevent side reactions .

Q. How can purity and structural integrity be validated for this compound?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% as per industrial standards ).

- Spectroscopy : Confirm the benzamido moiety via IR (N-H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹) and ¹H NMR (aromatic protons δ 7.5–8.0 ppm) .

- Melting Point : Compare experimental mp with literature values (e.g., similar thiophene derivatives have mp ranges of 121–155°C ).

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Refer to safety data sheets (SDS) for thiophene analogs:

- Use fume hoods to avoid inhalation (volatile byproducts may form during synthesis).

- Wear nitrile gloves and goggles; thiophene derivatives can cause skin/eye irritation .

- Store at –20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data during structure elucidation?

- Methodological Answer :

- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., benzamido vs. carboxylate orientation) using SHELX software for refinement .

- Cross-Validation : Combine Raman spectroscopy (to confirm carboxylate vibrations ) with 2D NMR (COSY, HSQC) to assign proton-carbon correlations .

- Mass Spectrometry : High-resolution MS (HRMS) can distinguish isobaric fragments, especially if synthetic byproducts share similar functional groups .

Q. What strategies improve solubility for biological assays without altering bioactivity?

- Methodological Answer :

- Derivatization : Convert the carboxylic acid to a sodium salt (improves aqueous solubility) or use PEGylated esters for in vivo studies .

- Co-Solvents : Optimize DMSO/water ratios (≤5% v/v DMSO) to avoid cytotoxicity .

- pH Adjustment : Buffer solutions (pH 7.4) can stabilize the carboxylate anion, enhancing solubility .

Q. How to design a multi-step synthesis with conflicting literature procedures?

- Methodological Answer :

- Orthogonal Protection : Protect the carboxyl group as a methyl ester during benzamido coupling, then deprotect with LiOH/THF .

- Stepwise Monitoring : Use TLC (silica GF254) at each stage to track intermediates. Conflicting methods may arise from varying reaction kinetics; adjust temperature (e.g., 0°C for nitration vs. 80°C for cyclization ).

- Scale-Up Considerations : Replace hazardous reagents (e.g., SOCl₂ for carboxyl activation) with greener alternatives like CDI (1,1'-carbonyldiimidazole) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.